molecular formula C7H7F3N2O B179473 3-(Trifluoromethoxy)benzene-1,2-diamine CAS No. 113638-49-6

3-(Trifluoromethoxy)benzene-1,2-diamine

Cat. No.: B179473
CAS No.: 113638-49-6
M. Wt: 192.14 g/mol
InChI Key: DGRRQMLGFKOEAE-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)benzene-1,2-diamine is a fluorinated organic compound with the molecular formula C7H7F3N2O. It is commonly used as a building block in the synthesis of various agrochemical and pharmaceutical components . The compound is known for its unique trifluoromethoxy group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-nitrobenzotrifluoride with ammonia under high pressure and temperature to yield the desired diamine .

Industrial Production Methods

Industrial production of 3-(Trifluoromethoxy)benzene-1,2-diamine often involves large-scale nitration of benzotrifluoride followed by catalytic hydrogenation to reduce the nitro group to an amino group. This process is optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, quinones, and amino compounds .

Scientific Research Applications

3-(Trifluoromethoxy)benzene-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and other bioactive compounds.

    Medicine: Utilized in the synthesis of pharmaceutical drugs targeting neurodegenerative diseases and inflammatory disorders.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cysteine proteases, which are enzymes involved in various biological processes. The trifluoromethoxy group enhances the compound’s binding affinity to the active site of the enzyme, thereby inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzene-1,2-diamine
  • 3-(Trifluoromethoxy)benzene-1,4-diamine
  • 3-(Trifluoromethoxy)benzene-1,3-diamine

Uniqueness

3-(Trifluoromethoxy)benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

3-(trifluoromethoxy)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRRQMLGFKOEAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Trifluoromethoxy-benzene-1,2-diamine was synthesized by dissolving 0.79 g of 2-nitro-6-trifluoromethoxy-phenylamine (J. Med. Chem. 1999, 42, 15, 2828-2843) in 20 mL EtOH, evacuating 3 times with N2 and adding 80 mg of 10 wt % Pd/C. The reaction mixture was stirred under a H2 atmosphere (balloon) for 5 h. Filtration over a pad of celite and washing with EtOH and EtOAc yielded after concentration in vacuo 0.55 g of 3-trifluoromethoxy-benzene-1,2-diamine as brown oil.
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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